

Comparative NMR Analysis of 5-Bromo-2-benzyloxy-6-methylpyridine and Structural Analogues

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Compound of Interest

Compound Name: 5-Bromo-2-benzyloxy-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **5-Bromo-2-benzyloxy-6-methylpyridine** and its structural analogues. Due to the limited availability of public domain experimental data for **5-Bromo-2-benzyloxy-6-methylpyridine**, this guide presents a predicted spectral analysis based on established NMR principles and data from closely related compounds. This comparison is intended to aid researchers in the identification, characterization, and quality control of these and similar molecules in a drug development context.

Predicted and Experimental NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **5-Bromo-2-benzyloxy-6-methylpyridine** and the experimental data for its structural analogues: 5-Bromo-2-methylpyridine and 2-(Benzyl)pyridine. The predicted values for the target compound are estimated based on the additive effects of the substituents on the pyridine ring, drawing from the experimental data of the analogues.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton	Predicted/ Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
5-Bromo-2-benzyloxy-6-methylpyridine	-CH ₃	~ 2.45	Singlet (s)	-	3H
(Predicted)	-CH ₂ -	~ 5.40	Singlet (s)	-	2H
H-3	~ 7.60	Doublet (d)	~ 8.0	1H	
H-4	~ 7.75	Doublet (d)	~ 8.0	1H	
Phenyl-H	~ 7.30 - 7.50	Multiplet (m)	-	5H	
5-Bromo-2-methylpyridine	-CH ₃	2.42	Singlet (s)	-	3H
(Experimental)	H-3	7.55	Doublet (d)	8.3	1H
H-4	7.97	Doublet (d)	8.3	1H	
H-6	8.49	Singlet (s)	-	1H	
2-(Benzylxy)pyridine	-CH ₂ -	5.34	Singlet (s)	-	2H
(Experimental, CDCl ₃)	Pyridine-H	6.81 (d), 7.54 (t), 8.16 (d)	Doublet, Triplet	-	4H
Phenyl-H	7.30 - 7.45	Multiplet (m)	-	5H	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon	Predicted/Experimental Chemical Shift (δ , ppm)
5-Bromo-2-benzyloxy-6-methylpyridine	-CH ₃	~ 23.0
(Predicted)	-CH ₂ -	~ 68.0
C-2	~ 162.0	
C-3	~ 142.0	
C-4	~ 112.0	
C-5	~ 115.0	
C-6	~ 156.0	
Phenyl C	~ 127.0 - 137.0	
5-Bromo-2-methylpyridine[3]	-CH ₃	23.8
(Experimental)	C-2	157.9
C-3	140.2	
C-4	123.8	
C-5	118.5	
C-6	150.1	
2-(Benzyl)pyridine (Predicted)	-CH ₂ -	~ 67.5
C-2	~ 163.5	
C-3	~ 111.5	
C-4	~ 138.9	
C-5	~ 117.2	
C-6	~ 147.0	
Phenyl C	~ 127.5 - 137.5	

Experimental Protocols

A standard protocol for the acquisition of ^1H and ^{13}C NMR spectra for substituted pyridine derivatives is outlined below.

I. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
- Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- Instrument Setup:
 - Insert the NMR tube into the spinner and place it in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
- ^1H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Spectral Width: Approximately 16 ppm, centered around 8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

• ^{13}C NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

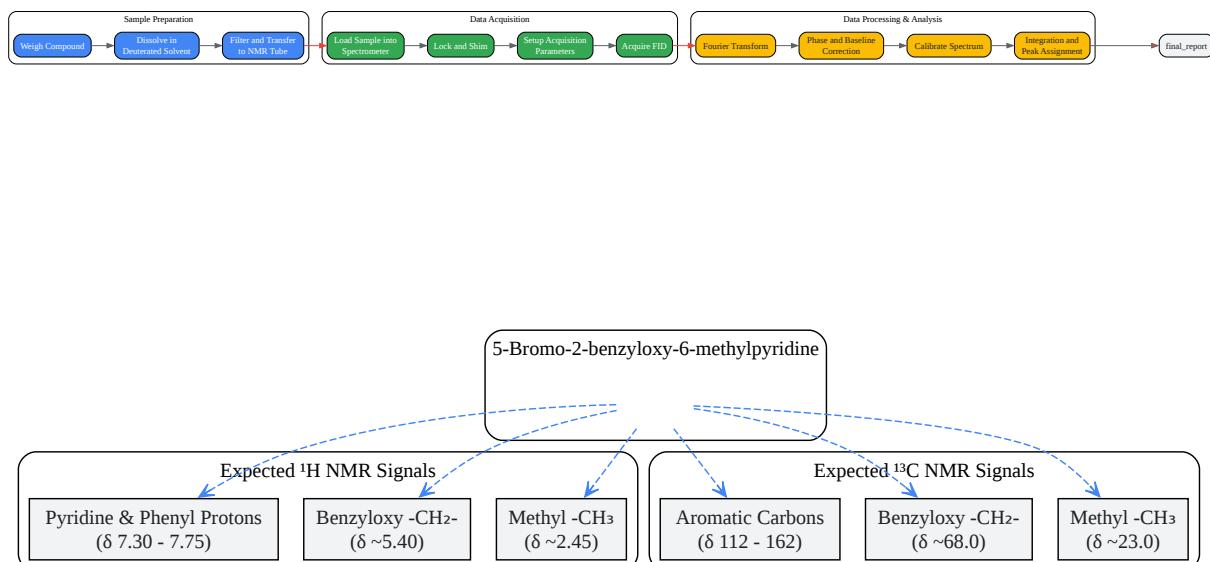
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30').
- Spectral Width: Approximately 220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher, due to the lower natural abundance of ^{13}C .
- Temperature: 298 K.

III. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the resulting spectra.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at δ = 0.00 ppm).
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the general workflow of NMR analysis and the structural relationships of the target molecule.



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